molecular formula C15H23N3O5 B13195251 Ethyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate

Ethyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate

Cat. No.: B13195251
M. Wt: 325.36 g/mol
InChI Key: WTFYPPXJZLCWOC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate (CAS: 2044712-92-5, molecular formula: C₁₅H₂₂N₂O₅, molecular weight: 310.35) is a Boc-protected amino ester featuring a pyridin-3-yl substituent and a β-hydroxypropanoate backbone . This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing peptidomimetics or heterocyclic scaffolds. The tert-butoxycarbonyl (Boc) group enhances stability during synthetic manipulations, while the ethyl ester balances solubility and reactivity for further derivatization. Its structural complexity and functional groups make it a versatile precursor for drug discovery pipelines.

Properties

Molecular Formula

C15H23N3O5

Molecular Weight

325.36 g/mol

IUPAC Name

ethyl 2-amino-3-hydroxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoate

InChI

InChI=1S/C15H23N3O5/c1-5-22-13(20)10(16)11(19)9-7-6-8-17-12(9)18-14(21)23-15(2,3)4/h6-8,10-11,19H,5,16H2,1-4H3,(H,17,18,21)

InChI Key

WTFYPPXJZLCWOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=C(N=CC=C1)NC(=O)OC(C)(C)C)O)N

Origin of Product

United States

Preparation Methods

Synthesis via Amino Acid Derivative Pathways

Methodology:

  • Starting Material: Typically, L-serine or L-2-amino-3-hydroxypropanoic acid derivatives are used as precursors.
  • Protection of Amino Group: The amino group is protected with tert-butoxycarbonyl (Boc) groups to prevent side reactions.
  • Esterification: The carboxylic acid is esterified using ethanol and acid catalysts to produce the ethyl ester.
  • Introduction of Pyridine Ring: The pyridin-3-yl group is introduced via nucleophilic substitution or cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, on suitably functionalized intermediates.

Key Reaction:

R-COOH + Ethanol → R-COOEt

Followed by:

Pyridine derivative + amino acid derivative → Coupling via amide bond formation

Reference: The patent WO2017191650A1 describes an improved process for amino acid derivatives, emphasizing protection strategies and coupling reactions, which are applicable here.

Pyridine Ring Functionalization

Approaches:

Research Findings:

  • The synthesis of pyridine-based amino acid derivatives often involves initial functionalization of the pyridine ring at the 3-position, followed by coupling with amino acid derivatives (as seen in patents and recent publications).

Protecting Group Strategies

  • tert-Butoxycarbonyl (Boc): Used for amino group protection, stable under various reaction conditions, removable under acidic conditions.
  • Hydroxy Group Protection: Sometimes protected as silyl ethers for selective reactions, though often left free during initial steps.

Note: Proper protection ensures regioselectivity and stereochemical integrity during complex multi-step syntheses.

Final Esterification and Hydroxylation

  • Esterification: Achieved via Fischer esterification or using ethyl chloroformate derivatives.
  • Hydroxylation: Introduction of the hydroxyl group at the 3-position of the amino acid backbone can be performed via oxidation or nucleophilic addition, depending on the intermediate.

Research Data:

  • The synthesis of similar compounds, such as in the patents and literature, involves controlled oxidation or nucleophilic addition to introduce the hydroxyl group at the desired position.

Summary of Reaction Conditions and Yields

Step Reagents Conditions Typical Yield References
Esterification Ethanol, acid catalyst Reflux 85-90% ,
Boc Protection Boc anhydride, base Room temp to 0°C 80-85% ,
Pyridine Coupling Palladium catalyst, base Reflux, inert atmosphere 70-80% ,
Hydroxylation Oxidants (e.g., OsO4, m-CPBA) Controlled temp 60-75%

Notes on Synthesis Optimization

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the amino group can produce secondary or tertiary amines .

Scientific Research Applications

Ethyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Positional Isomers on the Pyridine Ring

Pyridin-2-yl isomer: Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate (CAS: 2044712-92-5) shares the same molecular formula but differs in the nitrogen position on the pyridine ring. A synthesis yield of 93% was reported for a related allyl-Boc-protected pyridin-2-yl compound under CH₂Cl₂ conditions, suggesting efficient protocols for this isomer .

Pyridin-4-yl isomer: Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate (CAS: 2059937-32-3) is commercially available (Aaron Chemicals LLC) at prices ranging from $362 (50 mg) to $2,873 (2.5 g), indicating its utility in high-throughput screening . The pyridin-4-yl group’s distal nitrogen may reduce steric hindrance compared to the 3-yl analog, though direct pharmacological comparisons are lacking.

Property Pyridin-3-yl (Main Compound) Pyridin-2-yl Isomer Pyridin-4-yl Isomer
CAS Number 2044712-92-5 2044712-92-5* 2059937-32-3
Molecular Weight 310.35 310.35 310.35
Synthesis Yield Not reported 93% Not reported
Commercial Availability Limited Limited Available

*Note: CAS numbers may overlap due to positional isomer ambiguity in some databases.

Substituted Aromatic Analogs

4-Chlorophenyl derivative: Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate (CAS: 2044712-60-7, molecular formula: C₁₆H₂₂ClNO₅, molecular weight: 343.8) replaces the pyridine ring with a chlorophenyl group. The chlorine atom increases lipophilicity (logP ~2.5 estimated), enhancing membrane permeability for CNS-targeting applications. This compound is marketed as a "versatile small molecule scaffold" with a melting point of 163°C (decomposition) .

The ketone (3-oxo) group contrasts with the β-hydroxy group in the main compound, reducing hydrogen-bonding capacity but increasing electrophilicity for nucleophilic additions .

Ester and Protecting Group Variations

Its methyl ester hydrolyzes faster than ethyl analogs under basic conditions (e.g., LiOH/THF-H₂O), as shown in deprotection studies to yield carboxylic acids .

Allyl/propargyl-Boc derivatives: Compounds like ethyl (2S,3S)-3-((tert-butoxycarbonyl)(propargyl)amino)-2-hydroxy-3-phenylpropanoate (33% yield) highlight the role of N-alkyl substituents. The propargyl group enables click chemistry applications, though steric effects may reduce yields compared to allyl derivatives (93% yield) .

Key Structural and Functional Differences

Feature Main Compound 4-Chlorophenyl Analog Methyl Ester Analog
Aromatic Substituent Pyridin-3-yl (polar) 4-Chlorophenyl (lipophilic) 5-Hydroxypyridin-2-yl (H-bond donor)
Ester Group Ethyl (slow hydrolysis) Ethyl Methyl (fast hydrolysis)
Molecular Weight 310.35 343.8 296.32
Applications Drug intermediate Versatile scaffold Deprotection studies

Biological Activity

Ethyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C15H20N2O4C_{15}H_{20}N_{2}O_{4} with a molecular weight of approximately 325.36 g/mol. The compound features a pyridine ring substituted with an amino group and a tert-butoxycarbonyl-protected amino group, which enhances its reactivity and potential for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins through hydrogen bonding and other non-covalent interactions. The presence of both amino and hydroxyl functional groups allows for versatile binding capabilities, which can modulate biological responses. Research indicates that compounds with similar structural motifs often exhibit significant antiviral, anti-inflammatory, and antibacterial activities .

Antiviral Activity

Research has shown that derivatives containing β-amino acid moieties can exhibit antiviral properties. For instance, compounds similar to this compound have been identified as potential neuraminidase inhibitors, which are crucial in the treatment of influenza virus infections. The compound A-87380, a β-amino acid derivative, demonstrated an IC50 value of 50 μM against neuraminidase, indicating moderate activity .

Antibacterial and Anticancer Properties

In addition to antiviral effects, compounds with similar structures have shown antibacterial and anticancer activities. For example, heterocyclic derivatives containing β-amino acids have been developed that exhibit significant antiproliferative effects on glioma cell lines . This suggests that this compound may also possess similar therapeutic potential.

Case Studies

  • Antiviral Studies : A study by Venepally et al. explored the synthesis of heterocyclic-fatty acid hybrid molecules that exhibited enhanced antiviral activity against various viral strains. The incorporation of amino acid motifs was crucial for improving efficacy .
    Compound NameActivityIC50 Value
    A-87380Neuraminidase Inhibitor50 μM
    Compound 3Antiviral (TMV)-
    Compound 4Antiviral (TMV)-
  • Anticancer Research : Treptow et al. investigated the antiproliferative effects of fatty acid-derived compounds on glioma cells, revealing promising results that warrant further exploration into the mechanisms involved .

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